

Technical Guide to the Analysis and Purity of Balsalazide-d3

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Compound of Interest

Compound Name: Balsalazide-d3

Cat. No.: B1146671

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This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of **Balsalazide-d3**. While a specific Certificate of Analysis for **Balsalazide-d3** is not publicly available, this document outlines the established analytical techniques for Balsalazide, which are directly applicable to its deuterated analog. The information herein is intended for researchers, scientists, and drug development professionals.

Overview of Analytical Methodologies

The purity of Balsalazide and its related compounds is primarily assessed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), and High-Performance Thin-Layer Chromatography (HPTLC) are the most common methods.^[1] These techniques allow for the separation and quantification of Balsalazide from its potential impurities and degradation products.

One available Certificate of Analysis for Balsalazide disodium indicates a purity of 99.72% as determined by HPLC.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated analytical methods for Balsalazide, which can be considered representative for the analysis of **Balsalazide-d3**.

Table 1: Summary of RP-HPLC Method Validation Parameters

Parameter	Method 1	Method 2	Method 3
Linearity Range	90-210 µg/mL[1][2]	2-10 µg/mL[3]	10-50 µg/mL[4]
Correlation Coefficient (r ²)	0.9992	0.9998	0.9996
Recovery	Not Specified	99.96 - 100.6%	98.20 - 101.58%
Precision (%RSD)	< 2%	Not Specified	< 2%
Limit of Detection (LOD)	Not Specified	Not Specified	Not Specified
Limit of Quantification (LOQ)	Not Specified	Not Specified	Not Specified

Table 2: Summary of HPTLC Method Validation Parameters

Parameter	Value
Linearity Range	500-3000 ng/band
Correlation Coefficient (r ²)	0.999
Recovery	99.99 - 100.04%
Precision (%RSD)	Intra-day: 0.91–1.02%, Inter-day: 0.49-0.63%
Limit of Detection (LOD)	0.19 µg/mL
Limit of Quantification (LOQ)	1.19 µg/mL

Experimental Protocols

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This section details a common RP-HPLC method for the analysis of Balsalazide.

3.1.1. Chromatographic Conditions (Method 1)

- Column: C18, 250 x 4.6 mm, 5 µm particle size.
- Mobile Phase: A mixture of water and acetonitrile.
- Flow Rate: 0.8 mL/min.
- Detection: UV at 368 nm.
- Injection Volume: 20 µL.
- Retention Time: Approximately 3.685 min.

3.1.2. Chromatographic Conditions (Method 2)

- Column: Inertsil ODS 3V, C18, 250x4.6 ID.
- Mobile Phase: A mixture of KH₂PO₄ buffer (pH 4.5), acetonitrile, and methanol (50:30:20 v/v/v).
- Detection: UV at 304 nm.
- Retention Time: Approximately 2.487 min.

3.1.3. Standard Solution Preparation

- Accurately weigh 100 mg of Balsalazide reference standard and transfer to a 100 mL volumetric flask.
- Add 70 mL of distilled water and sonicate for 15 minutes to dissolve.
- Make up the volume to 100 mL with distilled water to obtain a stock solution of 1 mg/mL.
- Prepare working standard solutions by appropriate dilution of the stock solution with the mobile phase to achieve concentrations within the linear range.

3.1.4. Sample Preparation (from Capsules)

- Weigh the contents of 20 capsules and calculate the average weight.

- Accurately weigh a quantity of powder equivalent to 100 mg of Balsalazide and transfer to a 100 mL volumetric flask.
- Add distilled water, dissolve the powder completely, and make up the volume to 100 mL.
- Further dilute the solution as needed to fall within the calibration range and filter through a 0.45 μm membrane filter before injection.

High-Performance Thin-Layer Chromatography (HPTLC)

This section outlines a typical HPTLC method for Balsalazide analysis.

3.2.1. Chromatographic Conditions

- Stationary Phase: Pre-coated silica gel G60–F254 aluminum sheets.
- Mobile Phase: Chloroform: Methanol (3.5:2, v/v).
- Development: Linear ascending development in a twin trough glass chamber with a chamber saturation time of 20 minutes at room temperature.
- Run Length: Approximately 80 mm.
- Detection: Densitometric scanning in absorbance mode at 361 nm.
- R_f Value: Approximately 0.61.

3.2.2. Standard Solution Preparation

- Prepare a stock solution of Balsalazide in methanol at a concentration of 0.1 mg/mL.

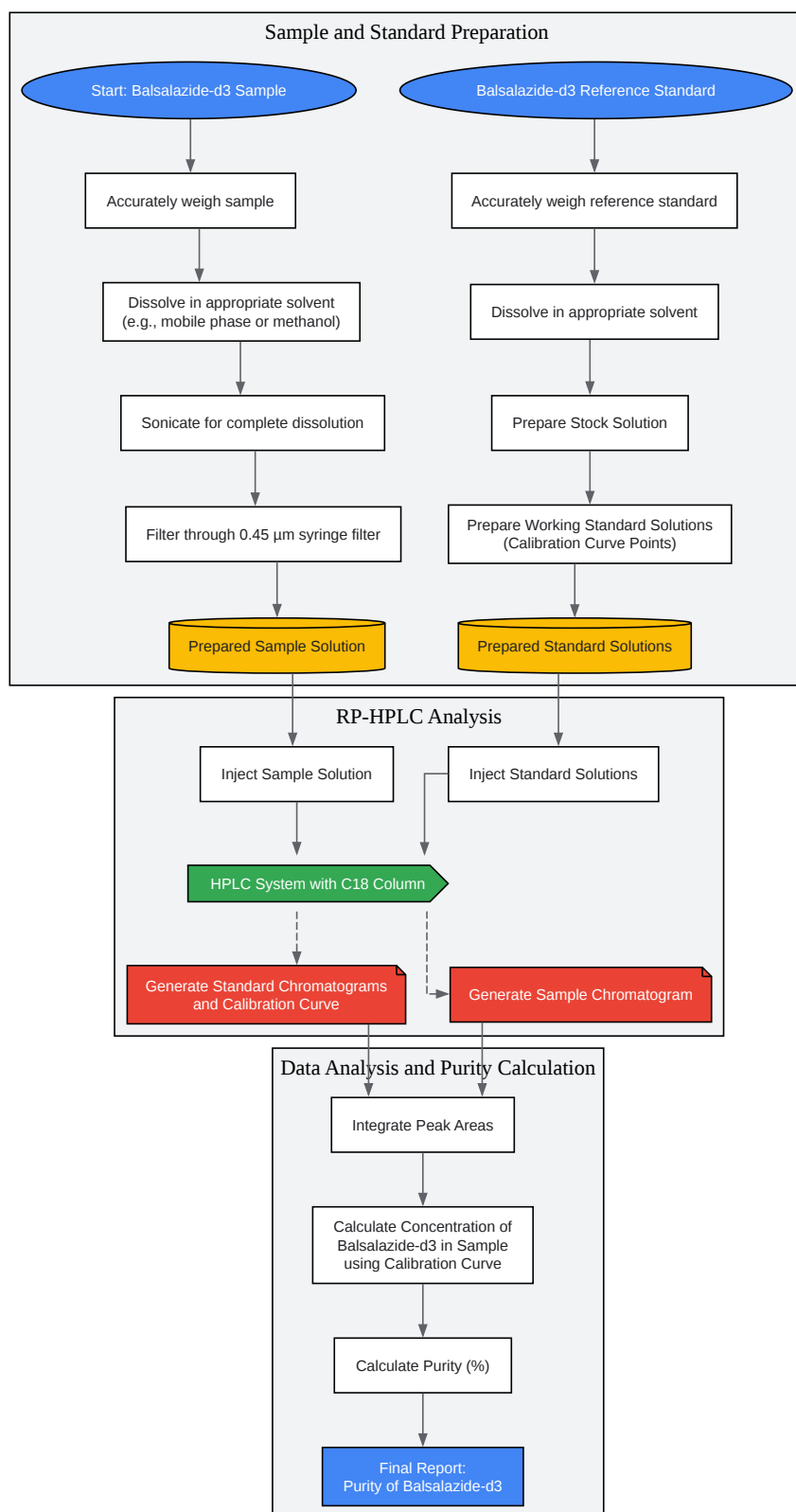
3.2.3. Sample Preparation (from Capsules)

- Weigh the contents of 20 capsules to determine the average weight.
- Weigh a quantity of the capsule powder equivalent to 100 mg of Balsalazide.
- Extract the drug with methanol, sonicating for 20 minutes to ensure complete extraction.

- Make up the volume to 100 mL and then dilute to a final concentration of 500 µg/mL for HPTLC analysis.
- Filter the resulting solution using Whatman filter paper.
- Apply an appropriate volume (e.g., 2 µL containing 1000 ng/spot) to the HPTLC plate for analysis.

Visualized Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the purity analysis of **Balsalazide-d3**.



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Caption: Workflow for RP-HPLC Purity Analysis of **Balsalazide-d3**.

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